(2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane
(2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane
Brand Name:
Vulcanchem
CAS No.:
93852-40-5
VCID:
VC20767225
InChI:
InChI=1S/C19H22ClNO4/c1-2-24-16-10-6-7-11-17(16)25-19(14-8-4-3-5-9-14)15(22)13-21-18(23)12-20/h3-11,15,19,22H,2,12-13H2,1H3,(H,21,23)
SMILES:
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CNC(=O)CCl)O
Molecular Formula:
C19H22ClNO4
Molecular Weight:
363.8 g/mol
(2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane
CAS No.: 93852-40-5
Cat. No.: VC20767225
Molecular Formula: C19H22ClNO4
Molecular Weight: 363.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93852-40-5 |
|---|---|
| Molecular Formula | C19H22ClNO4 |
| Molecular Weight | 363.8 g/mol |
| IUPAC Name | 2-chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide |
| Standard InChI | InChI=1S/C19H22ClNO4/c1-2-24-16-10-6-7-11-17(16)25-19(14-8-4-3-5-9-14)15(22)13-21-18(23)12-20/h3-11,15,19,22H,2,12-13H2,1H3,(H,21,23) |
| Standard InChI Key | PPLKMZSFXPAVNG-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CNC(=O)CCl)O |
| Canonical SMILES | CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CNC(=O)CCl)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator